molecular formula C16H15ClN2O5 B3927691 3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B3927691
M. Wt: 350.75 g/mol
InChI Key: VSEVTUYMDLZEJZ-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and tubulin. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound induces DNA damage and oxidative stress in cancer cells, leading to cell death. In vivo studies have demonstrated that the compound exhibits good pharmacokinetic properties, with high bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide. One of the main areas of interest is the development of new anticancer drugs based on the structure of the compound. This could involve the synthesis of analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Finally, the compound could also be studied for its potential applications in material science, such as in the development of new sensors or catalysts.

properties

IUPAC Name

3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-3-24-14-7-4-10(8-12(14)17)16(20)18-13-6-5-11(19(21)22)9-15(13)23-2/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEVTUYMDLZEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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